molecular formula C11H10BrFN2 B13283396 4-(Bromomethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole

4-(Bromomethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole

Cat. No.: B13283396
M. Wt: 269.11 g/mol
InChI Key: AUSCUUYAGNZFGU-UHFFFAOYSA-N
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Description

4-(Bromomethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole is an organic compound that belongs to the class of pyrazoles This compound is characterized by the presence of a bromomethyl group, a fluorophenyl group, and a methyl group attached to the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Bromomethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone or an α,β-unsaturated carbonyl compound.

    Introduction of the fluorophenyl group: This step involves the substitution of a hydrogen atom on the pyrazole ring with a fluorophenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity through the use of advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

4-(Bromomethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The bromomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The fluorophenyl group can be reduced to form a phenyl group.

    Substitution: The bromomethyl group can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common nucleophiles include amines, thiols, and alcohols.

Major Products

    Oxidation: Formation of 4-(Carboxymethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole.

    Reduction: Formation of 4-(Bromomethyl)-1-phenyl-3-methyl-1H-pyrazole.

    Substitution: Formation of various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

4-(Bromomethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole is a pyrazole derivative featuring a five-membered ring with two nitrogen atoms at adjacent positions, a bromomethyl group at the 4-position, a fluorophenyl group at the 1-position, and a methyl group at the 3-position. The arrangement of these substituents gives the compound unique chemical and physical properties, making it useful in medicinal chemistry and materials science. Specifically, it can be used in interaction studies to determine its binding affinity to biological targets like enzymes or receptors. The presence of both electrophilic and hydrophobic groups suggests that this compound may interact effectively with protein targets, potentially leading to significant biological effects.

Several compounds share structural similarities with this compound:

Compound NameKey FeaturesUnique Aspects
This compoundBromomethyl, Fluorophenyl, MethylUnique combination of electrophilic and hydrophobic groups
5-(Bromomethyl)-3-(4-fluorophenyl)-1H-pyrazoleBromomethyl at 5-positionDifferent reactivity due to position change
4-(Chloromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazoleChloromethyl instead of BromomethylPotentially different biological activity
5-(Chloromethyl)-3-(4-fluorophenyl)-1H-pyrazoleChloromethyl at 5-positionComparison of halogen effects on reactivity

Mechanism of Action

The mechanism of action of 4-(Bromomethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on biomolecules. The fluorophenyl group can enhance the compound’s binding affinity to certain receptors or enzymes, while the pyrazole ring can contribute to the overall stability and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

    4-(Bromomethyl)-1-phenyl-3-methyl-1H-pyrazole: Similar structure but lacks the fluorine atom.

    4-(Chloromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole: Similar structure but has a chlorine atom instead of a bromine atom.

    4-(Bromomethyl)-1-(4-methylphenyl)-3-methyl-1H-pyrazole: Similar structure but has a methyl group instead of a fluorine atom.

Uniqueness

4-(Bromomethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole is unique due to the presence of both the bromomethyl and fluorophenyl groups, which can impart distinct chemical and biological properties

Biological Activity

4-(Bromomethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazole is a compound belonging to the pyrazole family, characterized by its unique structural features, including a bromomethyl group at the 4-position, a fluorophenyl group at the 1-position, and a methyl group at the 3-position. This distinct arrangement of substituents endows the compound with potential biological activities that are of significant interest in medicinal chemistry and pharmacology.

The molecular formula of this compound is C10H8BrFN2C_{10}H_{8}BrFN_{2} with a molecular weight of approximately 255.09 g/mol. The presence of both electrophilic and hydrophobic groups suggests that this compound might exhibit diverse interactions with biological targets, which could lead to significant pharmacological effects .

Biological Activity Overview

Research has shown that pyrazole derivatives can exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The specific biological activity of this compound has not been extensively documented; however, its structural analogs have demonstrated notable effects:

  • Anti-inflammatory activity : Some pyrazole derivatives have shown promising results in inhibiting pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Antimicrobial properties : Similar compounds have been tested against various bacterial strains and fungi, showing significant inhibitory effects .
  • Cytotoxicity : Certain pyrazole derivatives have been evaluated for their cytotoxic effects against cancer cell lines, indicating potential anticancer properties .

Case Studies and Research Findings

Several studies highlight the biological implications of pyrazole derivatives:

  • Anti-inflammatory Effects :
    • A series of pyrazole compounds were synthesized and tested for their ability to inhibit TNF-α and IL-6. Compounds demonstrated up to 85% inhibition compared to standard drugs like dexamethasone at similar concentrations .
  • Antimicrobial Activity :
    • Pyrazole derivatives were screened against Mycobacterium tuberculosis (MTB) and various bacterial strains. One compound exhibited over 98% inhibition against MTB at low concentrations .
  • Cytotoxicity Studies :
    • Research on synthesized pyrazoles indicated that some compounds displayed cytotoxic effects comparable to established anticancer agents, suggesting potential for further development in oncology .

Interaction Studies

The interaction studies involving this compound could focus on its binding affinity to various biological targets such as enzymes or receptors. Given its electrophilic nature due to the bromomethyl group, it may interact effectively with nucleophilic sites in proteins, leading to significant biological effects .

Comparative Analysis with Similar Compounds

A comparative analysis can be useful in understanding the unique biological properties of this compound relative to other pyrazole derivatives:

Compound NameKey FeaturesBiological Activity
This compoundBromomethyl, FluorophenylPotential anti-inflammatory and antimicrobial
5-(Bromomethyl)-3-(4-fluorophenyl)-1H-pyrazoleBromomethyl at 5-positionDifferent reactivity; needs further study
4-(Chloromethyl)-1-(4-fluorophenyl)-3-methyl-1H-pyrazoleChloromethyl instead of BromomethylPotentially different biological activity

Properties

Molecular Formula

C11H10BrFN2

Molecular Weight

269.11 g/mol

IUPAC Name

4-(bromomethyl)-1-(4-fluorophenyl)-3-methylpyrazole

InChI

InChI=1S/C11H10BrFN2/c1-8-9(6-12)7-15(14-8)11-4-2-10(13)3-5-11/h2-5,7H,6H2,1H3

InChI Key

AUSCUUYAGNZFGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1CBr)C2=CC=C(C=C2)F

Origin of Product

United States

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